molecular formula C19H28Cl2N2O2 B1667413 Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride CAS No. 109935-34-4

Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride

Cat. No. B1667413
M. Wt: 387.3 g/mol
InChI Key: JYEYYMGVUCOWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride is a bioactive chemical.

Scientific Research Applications

Genotoxicity and Carcinogenicity

  • Aniline hydrochloride has been studied for its potential to induce a spectrum of tumors, particularly in the spleen of rats. The genotoxic potential of aniline and its metabolites was investigated to clarify their role in carcinogenesis. Most studies did not indicate a potential of aniline to induce gene mutations, suggesting that the carcinogenic effects in the spleen of rats might be the end stage of chronic high-dose damage of the blood leading to oxidative stress rather than a primary genotoxic basis (Bomhard & Herbold, 2005).

Environmental Impact and Remediation

  • Aniline and its derivatives, commonly used in the pharmaceutical and dye industries, pose significant environmental and public health risks when present in wastewaters. Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient technologies for eliminating aniline and its derivatives from waste streams (Chaturvedi & Katoch, 2020).

Medicinal Applications

  • Aniline derivatives, such as N-acylated aromatic amines, are significant in medicinal applications, particularly as over-the-counter headache remedies. Paracetamol, an aniline derivative, is notably prominent as an analgesic but requires careful dosage management to avoid adverse effects (Iwuozor Kingsley Ogemdi, 2019).

Industrial Applications

  • Aniline is crucial in the manufacturing of a wide range of products, including dyes, rubber processing chemicals, disinfectants, plastics, explosives, and many drugs. Its production and usage have been substantial, indicating its importance across multiple industries (Skeen, 1948).

Chemical Synthesis

  • The reaction of chloral with substituted anilines, leading to various products depending on the reaction conditions and type of amine, has been a subject of interest. Studies involving high-resolution magnetic resonance spectra and ab initio calculations have provided insights into the conformation of products from these reactions, highlighting the versatile nature of aniline in chemical synthesis (Issac & Tierney, 1996).

properties

CAS RN

109935-34-4

Product Name

Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride

Molecular Formula

C19H28Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

methyl-[4-[5-[4-(methylazaniumyl)phenoxy]pentoxy]phenyl]azanium;dichloride

InChI

InChI=1S/C19H26N2O2.2ClH/c1-20-16-6-10-18(11-7-16)22-14-4-3-5-15-23-19-12-8-17(21-2)9-13-19;;/h6-13,20-21H,3-5,14-15H2,1-2H3;2*1H

InChI Key

JYEYYMGVUCOWDV-UHFFFAOYSA-N

SMILES

C[NH2+]C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-]

Canonical SMILES

C[NH2+]C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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